molecular formula C22H24N2O3 B2601427 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1333702-79-6

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2601427
CAS No.: 1333702-79-6
M. Wt: 364.445
InChI Key: DQHGSDCTAPBPDM-UHFFFAOYSA-N
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Description

This compound features a central acetamide core substituted with a 3,5-dimethoxyphenyl group and a branched amine moiety comprising a 2,3-dihydroindenyl ring and a propargyl (prop-2-yn-1-yl) group. The 3,5-dimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced solubility and receptor binding due to its electron-donating methoxy groups .

Properties

IUPAC Name

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-4-11-24(21-10-9-16-7-5-6-8-20(16)21)15-22(25)23-17-12-18(26-2)14-19(13-17)27-3/h1,5-8,12-14,21H,9-11,15H2,2-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHGSDCTAPBPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN(CC#C)C2CCC3=CC=CC=C23)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a cyclization reaction of a suitable precursor, such as 2-phenyl-1,3-butadiene, under acidic conditions.

    Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, where the indene derivative is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Dimethoxyphenylacetamide Group: The final step involves the acylation of the amino group with 3,5-dimethoxyphenylacetyl chloride under basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the alkyne group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving indene derivatives.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular features, and synthesis routes:

Compound Name Key Structural Features Molecular Weight Synthesis Highlights Reference
Target Compound : 2-[(2,3-Dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide - 3,5-Dimethoxyphenyl acetamide
- Propargylamine
- Dihydroindenyl substituent
Not provided Likely involves amine alkylation or coupling of indenyl-propargylamine with acetamide precursor
2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide - Propargylamine
- Chlorinated indole-dione substituent
276.68 Synthesis via nucleophilic substitution or coupling of propargylamine with indole-dione acetic acid
N-(3,5-Dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide - 3,5-Dimethoxyphenyl acetamide
- Complex quinoline-dioxane fused system
Not provided Multi-step synthesis involving quinoline ring formation and ethoxybenzoyl coupling
2-[(Aminocarbonyl)amino]-N-(3,5-dimethoxyphenyl)-4-methylpentanamide - 3,5-Dimethoxyphenyl
- Urea-functionalized side chain
Not provided Likely involves carbodiimide-mediated coupling of isocyanate with aminopentanamide
N-(2,5-Dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide - Dimethylphenyl acetamide
- Formyl-indole substituent
306.40 Coupling of indole-formyl acetic acid with dimethylphenylamine
2-Iodo-N-(prop-2-yn-1-yl)acetamide - Propargylamine
- Iodoacetamide
241.03 EDCI/DMAP-mediated coupling of iodoacetic acid with propargylamine

Structural and Functional Insights

  • Propargylamine Derivatives: The propargyl group in the target compound and may enhance stability against enzymatic degradation compared to aliphatic amines.
  • 3,5-Dimethoxyphenyl Motif: This group is conserved in the target compound, , and , suggesting shared solubility or receptor-targeting profiles. In , its combination with a quinoline-dioxane system may confer unique binding interactions absent in simpler analogs.
  • Heterocyclic Substituents: The dihydroindenyl ring in the target compound contrasts with the indole-dione in and the quinoline in . These differences impact lipophilicity and steric hindrance, which could modulate bioavailability or target engagement.

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